molecular formula C11H16N2O2 B1330841 Benzyl (3-aminopropyl)carbamate CAS No. 46460-73-5

Benzyl (3-aminopropyl)carbamate

Cat. No.: B1330841
CAS No.: 46460-73-5
M. Wt: 208.26 g/mol
InChI Key: JXWABCYGGVHAHB-UHFFFAOYSA-N
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Description

Benzyl (3-aminopropyl)carbamate is an organic compound with the molecular formula C11H16N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 3-aminopropyl group. This compound is known for its applications in organic synthesis and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3-aminopropyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 3-aminopropylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzyl chloroformate and 3-aminopropylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Solvent: An organic solvent like dichloromethane or tetrahydrofuran is often used.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-aminopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamates or amides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or aminopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine.

Scientific Research Applications

Benzyl (3-aminopropyl)carbamate has diverse applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules and as a building block for drug development.

    Medicine: It is used in the design of prodrugs and other pharmaceutical intermediates.

    Industry: The compound finds applications in the production of polymers, coatings, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar structure but lacks the 3-aminopropyl group.

    3-Aminopropyl carbamate: Similar structure but lacks the benzyl group.

    N-Boc-protected amines: Commonly used protecting groups for amines, but with different removal conditions.

Uniqueness

Benzyl (3-aminopropyl)carbamate is unique due to its dual functionality, combining the properties of both benzyl and 3-aminopropyl groups. This makes it a versatile compound for various synthetic applications, offering selective protection and deprotection strategies.

Properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWABCYGGVHAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329134
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46460-73-5
Record name Benzyl (3-aminopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,3-Diaminopropane (35.5 g, 0.48 mol) was dissolved in 300 mL CHCl3, and the solution was cooled to 0° C. A solution of N-(benzyloxycarbonyloxy)succinimide (4.5 g, 0.018 mol) in 150 mL CHCl3 was added dropwise over 6 h, with the internal temperature maintained below 10° C. After addition was complete, the reaction solution was stirred at room temperature overnight. The solution was washed with water, dried (Na2SO4), filtered and concentrated in vacuo to provide 3.0 g (80%) of the title compound as a low melting solid: 1H NMR (CDCl3) δ 1.25 (bs, 2 H), 1.63 (quintet, 2 H), 2.77 (t, 2 H), 3.2-3.34 (bm, 2 H), 5.09 (s, 2 H), 5.37 (bm, 1 H), 7.28-7.40 (m, 5 H); MS, m/e 209 ((M+H)+).
Quantity
35.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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solvent
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Quantity
4.5 g
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reactant
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Name
Quantity
150 mL
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solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of 1,3-propanediamine (6.50 g, 87.0 mol) in 250 mL of abs. EtOH was added benzyl phenyl carbonate (20.0 g, 87.0 mmol). The solution was stirred overnight. A white precipitate formed. The solvent was removed in a rotary evaporator, and the residue was taken up with 100 ml of distilled H2O. This was followed by acidification with 2M HCl to pH 1-2, and 4× extracting with 250 mL of CH2Cl2 each time. The aqueous phase was rendered strongly alkaline with 2M NaOH and extracted 4× with 250 mL of CH2Cl2 each time. The combined organic phases were dried over Na2SO4, subsequently the solvent was removed in a rotary evaporator to obtain the product as a viscid white mass (4.70 g, 26%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

In the process for the preparation of the novel compound of the general formula (I) according to the aforesaid second aspect of this invention, there is employed as the starting compound such a mono-amino-protected derivative of the α,ω-alkanediamine as represented by the general formula (II) shown hereinbefore. This mono-amino-protected derivative of the formula (II) may be prepared by anyone of known various methods but preferably may be prepared in accordance with the method of Atwell & Denny [see the "Synthesis", page 1032 (1984)]. More specifically, for example, an aqueous solution of propane-1,3-diamine is adjusted to pH 3.8 with methane-sulfonic acid, followed by addition of ethanol. The resulting solution is added dropwise with a solution of benzyloxycarbonyl chloride in dimethoxyethane under stirring at 20° C. At the same time, to the resulting mixture is added an aqueous solution of potassium acetate so that the pH of the reaction mixture is maintained at 3.5-4.5 during the reaction, whereby one of the amino groups of the propane-1,3-diamine can be selectively benzyloxycarbonylated to afford N-(benzyloxycarbonyl)-propane-1,3-diamine in a high yield (see Referential Example 2 given hereinafter).
[Compound]
Name
( I )
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0 (± 1) mol
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Name
potassium acetate
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[Compound]
Name
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Type
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Name
α,ω-alkanediamine
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Name
( II )
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mono-amino
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( II )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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